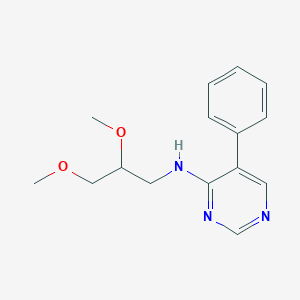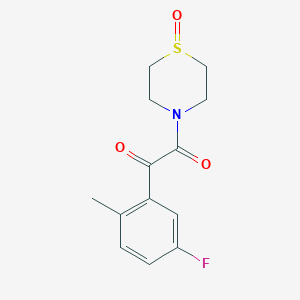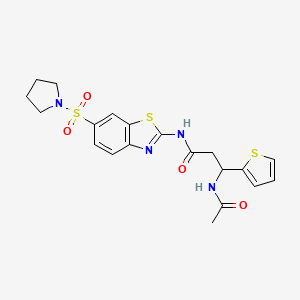
N-(2,3-dimethoxypropyl)-5-phenylpyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-Dimethoxypropyl)-5-phenylpyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethoxypropyl)-5-phenylpyrimidin-4-amine typically involves the reaction of 5-phenylpyrimidin-4-amine with 2,3-dimethoxypropyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can further enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,3-Dimethoxypropyl)-5-phenylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert specific functional groups into their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions where the dimethoxypropyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of a catalyst.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Alkyl halides or other electrophiles in the presence of a base like K2CO3 or NaH.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-(2,3-Dimethoxypropyl)-5-phenylpyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: It is used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of N-(2,3-dimethoxypropyl)-5-phenylpyrimidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate signaling pathways. The specific pathways involved depend on the biological context and the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
N-(2,3-Dimethoxypropyl)-5-phenylpyrimidin-4-amine: Unique due to its specific substitution pattern and potential biological activity.
5-Phenylpyrimidin-4-amine: Lacks the dimethoxypropyl group, which may affect its biological activity and chemical reactivity.
2,3-Dimethoxypropyl derivatives: Similar in having the dimethoxypropyl group but differ in the core structure, leading to different properties and applications.
Uniqueness
This compound is unique due to the combination of the pyrimidine core with the dimethoxypropyl group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propiedades
IUPAC Name |
N-(2,3-dimethoxypropyl)-5-phenylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-19-10-13(20-2)8-17-15-14(9-16-11-18-15)12-6-4-3-5-7-12/h3-7,9,11,13H,8,10H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRQNUYOUBBBTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CNC1=NC=NC=C1C2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![potassium;(2S)-3-(1H-indol-3-yl)-2-[(2-morpholin-4-ylpyridin-4-yl)methylcarbamoylamino]propanoate](/img/structure/B7424660.png)


![N-(4-iodophenyl)-4-[methyl(methylsulfonyl)amino]piperidine-1-carboxamide](/img/structure/B7424673.png)
![N'-(3-acetamido-4-fluorophenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]oxamide](/img/structure/B7424686.png)
![4-[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]-N-(2-methyl-5-nitrophenyl)piperazine-1-carboxamide](/img/structure/B7424690.png)
![3-hydroxy-N-methyl-4-nitro-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]benzamide](/img/structure/B7424693.png)
![N-[(1-fluorocyclohexyl)methyl]-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B7424702.png)
![2-N,6-N-bis[(3,4-difluorophenyl)methyl]pyridine-2,6-dicarboxamide](/img/structure/B7424725.png)
![potassium;(2S)-3-(1H-indol-3-yl)-2-[1-(4-morpholin-4-ylphenyl)ethylcarbamoylamino]propanoate](/img/structure/B7424736.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-5-(ethylsulfamoyl)-2-fluorobenzamide](/img/structure/B7424748.png)
![N-(1H-indol-5-yl)-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7424762.png)
![5-chloro-4-N-methyl-4-N-[[4-(trifluoromethyl)phenyl]methyl]pyrimidine-4,6-diamine](/img/structure/B7424767.png)
![N-[4-(2-methoxyethoxy)phenyl]-2-methylpyrazolo[1,5-a]quinazolin-5-amine](/img/structure/B7424775.png)
